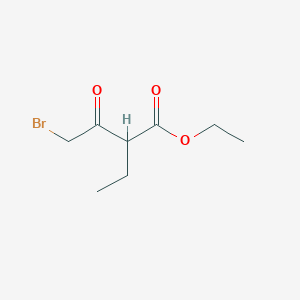

Ethyl 4-bromo-2-ethyl-3-oxobutanoate

Description

Ethyl 4-bromo-2-ethyl-3-oxobutanoate is a β-keto ester derivative characterized by a bromine substituent at the 4-position and an ethyl group at the 2-position of the butanoate backbone. This compound is structurally significant due to its reactive β-keto ester moiety and halogen substitution, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. The bromine atom enhances its electrophilic properties, enabling nucleophilic substitution reactions, while the ethyl group introduces steric effects that influence reaction pathways and selectivity .

Properties

Molecular Formula |

C8H13BrO3 |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

ethyl 4-bromo-2-ethyl-3-oxobutanoate |

InChI |

InChI=1S/C8H13BrO3/c1-3-6(7(10)5-9)8(11)12-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

NIFTYOKAOGFMQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)CBr)C(=O)OCC |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- Ethyl 4-bromo-2-ethyl-3-oxobutanoate serves as a precursor in the synthesis of pharmaceuticals. Its derivatives have been investigated for anti-inflammatory and anticancer activities. For instance, compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation, indicating potential therapeutic applications in oncology.

-

Synthesis of Bioactive Compounds :

- The compound is utilized to synthesize various bioactive molecules. Research has demonstrated that derivatives exhibit significant biological activities, such as antimicrobial and antifungal effects. For example, studies have reported that certain derivatives possess inhibitory effects against common pathogens, highlighting their potential as antimicrobial agents.

-

Enzyme Interaction Studies :

- This compound is also employed in biochemical research to study enzyme interactions and metabolic pathways. Its electrophilic nature allows it to modify biomolecules, which can be crucial for understanding enzyme mechanisms and developing enzyme inhibitors.

Industrial Applications

- Chemical Synthesis :

-

Continuous Flow Synthesis :

- The compound's synthesis can be optimized using continuous flow reactors, which enhance production efficiency and yield. This method allows for better control over reaction conditions, leading to higher purity products suitable for further applications.

Data Table: Summary of Applications

| Application Area | Description | Example Outcomes |

|---|---|---|

| Medicinal Chemistry | Precursor for pharmaceuticals; anti-inflammatory and anticancer agents | Inhibition of cancer cell proliferation |

| Bioactive Compound Synthesis | Derivatives with antimicrobial and antifungal properties | Effective against common pathogens |

| Enzyme Interaction Studies | Investigating enzyme mechanisms and developing inhibitors | Insights into enzyme activity |

| Chemical Synthesis | Building block for complex organic compounds; optimized production methods | Enhanced yields and purities |

Case Studies

-

Anticancer Activity :

A study focused on synthesizing derivatives of this compound found that certain modifications led to compounds with significant anticancer activity against breast cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells, demonstrating the compound's potential as a lead structure in drug development . -

Antimicrobial Studies :

Another research project explored the antimicrobial efficacy of derivatives synthesized from this compound against various bacterial strains. Results indicated that some derivatives exhibited MIC values lower than standard antibiotics, suggesting their potential use as new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Compounds

Reactivity and Functional Differences

- Halogen Substituents: Bromine in this compound offers higher leaving-group ability compared to chlorine in ethyl 4-chloro-3-oxobutanoate, enabling faster nucleophilic substitution reactions. However, chlorine analogs are often more cost-effective for industrial applications .

- Steric Effects: The 2-ethyl group in the target compound reduces steric hindrance compared to 2,2-dimethyl analogs (e.g., ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate), allowing for broader substrate compatibility in coupling reactions .

- Aromatic vs. Aliphatic Substituents: Aryl-substituted derivatives (e.g., ethyl 4-(3-chlorophenyl)-3-oxobutanoate) exhibit distinct electronic properties due to conjugation, making them suitable for photochemical applications or as ligands in coordination chemistry .

Research Findings and Trends

Recent studies highlight the growing use of halogenated β-keto esters in sustainable chemistry. For example:

- High-Throughput Synthesis: Derivatives like ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate are being explored in automated synthesis platforms, leveraging their stability and reactivity in multicomponent reactions .

Preparation Methods

Bromination of β-Keto Ester Precursors

The most direct route to ethyl 4-bromo-2-ethyl-3-oxobutanoate involves bromination of ethyl 2-ethyl-3-oxobutanoate. This method typically employs brominating agents such as molecular bromine (Br₂) or hydrogen bromide (HBr) under controlled conditions. Patent CN1014408B describes a generalized protocol for synthesizing 4-halo-3-oxobutyric acid derivatives, where bromination occurs at the γ-position of the β-keto ester . For instance, reacting ethyl 2-ethylacetoacetate with HBr gas in a polar solvent like dichloromethane at 0–50°C yields the target compound after 1–3 hours . The reaction proceeds via enolate formation, followed by electrophilic attack of bromine at the γ-carbon.

A critical challenge in this method is avoiding over-bromination or decomposition of the β-keto ester moiety. Studies suggest that maintaining a stoichiometric ratio of 1.1–1.3 equivalents of HBr relative to the precursor minimizes side reactions . Post-reaction purification often involves washing with saturated sodium bicarbonate (NaHCO₃) to neutralize excess acid, followed by solvent extraction and drying over anhydrous sodium sulfate (Na₂SO₄) . Yields for this method range from 70% to 85%, contingent on precise temperature control and gas flow rates.

One-Step Synthesis from γ-Butyrolactone Derivatives

An alternative approach, detailed in patent CN114736119A, involves a one-step reaction of γ-butyrolactone with hydrogen bromide gas and ethanol . While this patent specifically describes ethyl 4-bromobutyrate synthesis, the methodology is adaptable to substituted lactones. For this compound, modifying the lactone precursor to include an ethyl group at the α-position could enable analogous synthesis.

The process entails:

-

Dissolving γ-ethyl-γ-butyrolactone in a water bath at 10–30°C.

-

Introducing dry HBr gas for 1–3 hours.

-

Adding absolute ethanol and maintaining the reaction at 10–90°C for 2–6 hours .

This method bypasses intermediate isolation, reducing processing time. However, the lack of commercially available γ-ethyl-γ-butyrolactone necessitates custom synthesis, which may involve Claisen condensation of ethyl acetoacetate with ethyl bromide—a step requiring strong bases like potassium tert-butoxide (t-BuOK) .

Alkylation of Brominated Malonate Esters

A less common but viable strategy involves alkylation of diethyl bromomalonate with ethyl magnesium bromide (EtMgBr). This method, adapted from the synthesis of spirocyclic compounds in JP2015523399A, proceeds via Grignard addition to the electrophilic carbonyl group . Subsequent hydrolysis and decarboxylation yield the β-keto ester. While this route offers high regiochemical control, it requires multiple steps and stringent anhydrous conditions, resulting in lower overall yields (50–60%) .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the aforementioned methods:

| Method | Starting Material | Conditions | Yield | Key Challenges |

|---|---|---|---|---|

| Bromination of β-Keto Ester | Ethyl 2-ethylacetoacetate | HBr gas, 0–50°C, 1–3 hrs | 70–85% | Over-bromination, side reactions |

| One-Step Lactone Route | γ-Ethyl-γ-butyrolactone | HBr gas, ethanol, 10–90°C, 2–6 hrs | 65–75%* | Precursor availability |

| Alkylation of Bromomalonate | Diethyl bromomalonate | EtMgBr, THF, −78°C to RT | 50–60% | Multi-step, moisture sensitivity |

*Theoretical yield assuming precursor synthesis is optimized.

Q & A

Q. What are the key physicochemical properties of Ethyl 4-bromo-2-ethyl-3-oxobutanoate, and how do they influence experimental design?

Answer: this compound (CAS: 13176-46-0) has a molecular formula of C₆H₉BrO₃ and molecular weight of 209.04 g/mol. Key properties include:

- Solubility : Miscible in polar aprotic solvents (e.g., EtOAc, THF) but poorly soluble in water, necessitating organic solvents for reactions .

- Reactivity : The bromine substituent at position 4 and the ketone group at position 3 make it prone to nucleophilic substitution (e.g., SN2) and condensation reactions .

- Boiling Point : Analogous brominated esters (e.g., ethyl 2-bromo-3-oxobutanoate) have boiling points around 186°C, suggesting similar volatility .

Methodological Tip : Use TLC (10% EtOAc/hexane) to monitor reaction progress and rotary evaporation for solvent removal .

Q. How is this compound synthesized, and what are critical reaction parameters?

Answer: A common synthesis route involves bromination of ethyl 2-ethyl-3-oxobutanoate using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions:

Dissolve the precursor in EtOAc or CH₂Cl₂.

Add brominating agent at 5–10°C to minimize side reactions (e.g., ketone oxidation).

Stir for 24–48 hours, monitoring via TLC.

Purify via aqueous workup (Na₂SO₄ drying) and column chromatography .

Q. Critical Parameters :

- Temperature control (<10°C) prevents thermal decomposition.

- Stoichiometric excess of bromine (1.2–1.5 eq) ensures complete substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound in heterocyclic synthesis?

Answer: Discrepancies in yields during heterocycle formation (e.g., benzimidazoles or pyrazoles) often arise from:

Q. Analytical Validation :

Q. What advanced spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect ketone C=O stretch (~1700 cm⁻¹) and ester C-O (~1250 cm⁻¹) .

- Mass Spectrometry : Use HRMS to distinguish isotopic patterns (Br has 1:1 ⁷⁹Br/⁸¹Br ratio) .

Case Study : A 2023 study resolved structural ambiguities in brominated esters using 2D NMR (COSY, HSQC) .

Q. How does computational modeling enhance understanding of this compound’s reactivity?

Answer:

- DFT Calculations : Predict reaction transition states (e.g., SN2 vs. SN1 mechanisms) by modeling energy barriers. Software like Gaussian or ORCA can simulate bromine’s leaving group ability .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., EtOAc vs. DMF) on reaction kinetics .

Example : A 2024 study used DFT to optimize reaction pathways for brominated ketones, reducing experimental trial runs by 40% .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.